Mtset

概要

説明

Methanethiosulfonate ethylammonium bromide: is a chemical compound known for its reactivity with thiol groups. It is a member of the methanethiosulfonate family, which are fast-reacting and highly selective thiol-reactive compounds. This compound is often used in biochemical research to probe the structure and function of proteins by modifying cysteine residues .

準備方法

Synthetic Routes and Reaction Conditions: Methanethiosulfonate ethylammonium bromide is synthesized through a reaction involving ethylammonium and methanethiosulfonate. The reaction typically occurs in an aqueous environment at ambient temperature. The compound is then purified to achieve a high level of purity, often greater than 95% .

Industrial Production Methods: In industrial settings, the production of methanethiosulfonate ethylammonium bromide involves large-scale synthesis using similar reaction conditions. The compound is then subjected to rigorous quality control measures to ensure its purity and consistency .

化学反応の分析

Types of Reactions: Methanethiosulfonate ethylammonium bromide primarily undergoes substitution reactions with thiol groups. It forms mixed disulfide linkages with cysteine residues in proteins .

Common Reagents and Conditions: The compound reacts with thiol-specific reagents under aqueous conditions. The reaction is highly efficient and occurs rapidly, often within minutes .

Major Products: The primary product of the reaction between methanethiosulfonate ethylammonium bromide and a thiol group is a mixed disulfide linkage. This modification can alter the charge and reactivity of the cysteine residue in the protein .

科学的研究の応用

Mapping Membrane Protein Topology

MTSET is extensively utilized to determine the topology of membrane proteins, particularly ion channels. By introducing cysteine residues at specific locations within the protein structure, researchers can use this compound to assess accessibility and functional changes.

Case Study: Ion Channels

- Research Focus : The muscle acetylcholine receptor and GABA receptors have been studied using this compound.

- Findings : Modification of specific cysteine residues led to observable changes in ion flow and channel gating, providing insights into the structural dynamics of these proteins .

Functional Studies of Ligand-Gated Ion Channels

This compound has been instrumental in elucidating the functional properties of various ligand-gated ion channels.

Case Study: Neuronal Acetylcholine Receptors

- Research Focus : The effects of this compound on neuronal acetylcholine receptors were investigated.

- Findings : Application of this compound altered the current responses to acetylcholine, indicating that cysteine modification can influence receptor activation and desensitization kinetics .

Mechanosensitive Neurons

Recent studies have explored the role of this compound in understanding mechanosensitive neurons, which respond to mechanical stimuli.

Case Study: Engineered Mechanosensitive Ion Channels

- Research Focus : Heterologous expression of engineered mechanosensitive channels was analyzed.

- Findings : this compound modification enhanced the mechanosensitivity of neuronal networks, paving the way for novel stimulation techniques in neuroscience .

Structural Biology

This compound has also been employed in structural biology to study conformational changes in proteins.

Case Study: Rhodopsin and Bacteriorhodopsin

- Research Focus : The structural dynamics during photocycle transitions were examined.

- Findings : this compound modification provided insights into conformational states during light activation, revealing critical aspects of phototransduction mechanisms .

Table 1: Summary of this compound Applications

作用機序

Methanethiosulfonate ethylammonium bromide exerts its effects by reacting with thiol groups in cysteine residues. This reaction forms a mixed disulfide linkage, which can alter the charge and reactivity of the cysteine residue. The modification can affect the protein’s structure, function, and interactions with other molecules .

類似化合物との比較

Methanethiosulfonate ethylammonium bromide is part of the methanethiosulfonate family, which includes several similar compounds:

Methanethiosulfonate ethylammonium: This compound is similar in structure and reactivity but has different charge properties.

Methanethiosulfonate ethylsulfonate: This compound is negatively charged and reacts with thiol groups in a similar manner.

Methanethiosulfonate ethylammonium chloride: This compound has similar reactivity but different solubility properties.

Methanethiosulfonate ethylammonium bromide is unique due to its specific charge properties and reactivity, making it a valuable tool in biochemical research .

生物活性

Methanethiosulfonate (MTS) compounds, particularly MTSET (2-aminoethyl methanethiosulfonate), are widely used in biochemistry and molecular biology for their ability to modify cysteine residues in proteins. This modification can alter protein function, structure, and interactions, making this compound a valuable tool in studying protein dynamics, particularly in ion channels and receptors.

This compound acts by covalently modifying thiol groups in cysteine residues. This modification can stabilize specific conformational states of proteins or alter their activity. For example, studies have shown that this compound can render certain nicotinic acetylcholine receptors (nAChRs) unresponsive to acetylcholine, indicating its potential to inhibit receptor activity through conformational changes induced by cysteine modification .

Structural Studies

Recent structural analyses using X-ray crystallography have elucidated how this compound modifies the structure of nAChRs. For instance, the modification of the W55C mutant of the α7 nAChR with this compound resulted in a contracted C-loop conformation, which is associated with a loss of receptor responsiveness to acetylcholine. This was contrasted with MMTS (a related compound) which enhanced receptor activity under similar conditions .

Functional Studies

Functional assays have demonstrated that this compound modification leads to significant changes in ion channel conductance. In particular, experiments with the α4β2 nAChR revealed that this compound alters the kinetics of channel opening and closing, impacting neurotransmitter signaling pathways .

Data Table: Effects of this compound on nAChR Function

| Receptor Type | Modification | Effect | Reference |

|---|---|---|---|

| α7 nAChR | This compound | Unresponsive to acetylcholine | |

| α4β2 nAChR | This compound | Slowed channel kinetics | |

| GlyR | MMTS | Enhanced conductance |

Case Study 1: Modification Impact on nAChRs

In a comprehensive study examining the effects of MTS compounds on nAChRs, researchers focused on the W55C mutant of the α7 receptor. The study utilized mass spectrometry to quantify the extent of modification by this compound. Results showed approximately 75% modification at Cys-53, correlating with significant functional changes observed during electrophysiological recordings. The findings suggest that targeted cysteine modification can serve as a powerful method for dissecting receptor function .

Case Study 2: Ion Channel Conductance

Another investigation explored the role of cysteine residues in ion permeation through GlyRs modified by MMTS. The study indicated that modifications led to a marked increase in single-channel conductance, highlighting how MTS compounds can be used to probe ion channel dynamics and identify key residues involved in ion selectivity and conductance .

特性

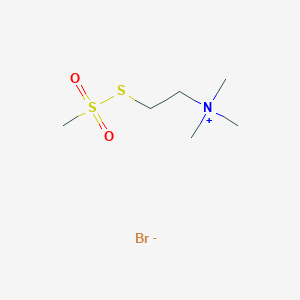

IUPAC Name |

trimethyl(2-methylsulfonylsulfanylethyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16NO2S2.BrH/c1-7(2,3)5-6-10-11(4,8)9;/h5-6H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZWJBKUVHJSHAR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCSS(=O)(=O)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16BrNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50935217 | |

| Record name | 2-[(Methanesulfonyl)sulfanyl]-N,N,N-trimethylethan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50935217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155450-08-1 | |

| Record name | (2-(Trimethylammonium)ethyl)methanethiosulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155450081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(Methanesulfonyl)sulfanyl]-N,N,N-trimethylethan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50935217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: [2-(Trimethylammonium)ethyl]methanethiosulfonate (MTSET) primarily acts by covalently modifying cysteine residues. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] This occurs via a reaction between the positively charged sulfonate group of this compound and the thiol group of cysteine, forming a disulfide bond.

ANone: Cysteine residues are often found in functionally important regions of ion channels, such as the pore-lining regions or gating domains. [, , , , , , , , , , ] By strategically introducing cysteine residues through mutagenesis and then modifying them with this compound, researchers can probe the accessibility, conformational changes, and functional roles of these specific regions.

ANone: The effects of this compound modification on ion channels are diverse and depend on the location and role of the modified cysteine residue. They can include:

- Channel inhibition: this compound modification can lead to a decrease or complete blockage of ion flow through the channel. [, , , , , , , , , , , , , , , ] This is often observed when this compound modifies cysteines lining the channel pore, physically obstructing ion permeation.

- Channel activation: Conversely, this compound modification can enhance channel activity, increasing ion flow. [, , , , , , , ] This suggests that the modification may stabilize an open conformation of the channel or disrupt inhibitory interactions.

- Altered gating kinetics: this compound modification can also affect the voltage- and/or ligand-dependent gating of ion channels. [, , , , , , , , , , ] This could manifest as changes in activation, inactivation, or deactivation kinetics, providing insights into the molecular mechanisms underlying channel gating.

- Shifts in ion selectivity: In some cases, this compound modification can alter the selectivity of the channel for specific ions. [, ] This suggests that the modified residue may be involved in forming the selectivity filter of the channel.

ANone: The molecular formula of this compound is C6H15NO2S2, and its molecular weight is 197.3 g/mol.

ANone: While spectroscopic data for this compound is not explicitly detailed in these research articles, typical characterization techniques for small organic molecules like this compound include:

ANone: The research articles primarily utilize this compound as a covalent modifier, not a catalyst. This compound irreversibly modifies cysteine residues, leading to lasting changes in channel properties.

ANone: While these specific research articles do not extensively detail computational modeling of this compound interactions, such techniques are valuable for:

ANone: Yes, researchers often utilize this compound analogs with different properties to gain further insights into channel structure and function. These include:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。